
2,3-Bis(hydroxymethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(hydroxymethyl)benzoic acid is an organic compound characterized by the presence of two hydroxymethyl groups attached to the benzene ring at the 2 and 3 positions, along with a carboxylic acid group. This compound is of interest due to its unique structural features, which allow it to participate in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(hydroxymethyl)benzoic acid typically involves the hydroxymethylation of a benzoic acid derivative. One common method is the reaction of 2,3-dihydroxybenzoic acid with formaldehyde under basic conditions, leading to the formation of the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like water or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl groups under basic conditions.
Major Products
Oxidation: Formation of 2,3-diformylbenzoic acid or 2,3-dicarboxybenzoic acid.
Reduction: Formation of 2,3-bis(hydroxymethyl)benzyl alcohol.
Substitution: Formation of derivatives with substituted hydroxymethyl groups.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(hydroxymethyl)benzoic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2,3-Bis(hydroxymethyl)benzoic acid involves its interaction with molecular targets through its hydroxymethyl and carboxylic acid groups. These functional groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(hydroxymethyl)benzoic acid: Similar structure but with hydroxymethyl groups at the 3 and 5 positions.
2,4-Bis(hydroxymethyl)benzoic acid: Hydroxymethyl groups at the 2 and 4 positions.
2,6-Bis(hydroxymethyl)benzoic acid: Hydroxymethyl groups at the 2 and 6 positions.
Uniqueness
2,3-Bis(hydroxymethyl)benzoic acid is unique due to the specific positioning of its hydroxymethyl groups, which can influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
676267-66-6 |
|---|---|
Molekularformel |
C9H10O4 |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
2,3-bis(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C9H10O4/c10-4-6-2-1-3-7(9(12)13)8(6)5-11/h1-3,10-11H,4-5H2,(H,12,13) |
InChI-Schlüssel |
CQRAQUMNKLKKFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)O)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


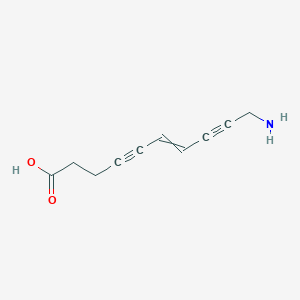
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)


![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
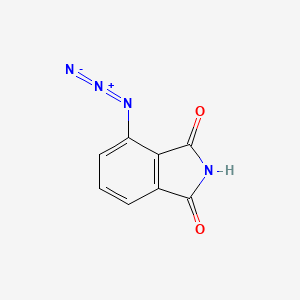
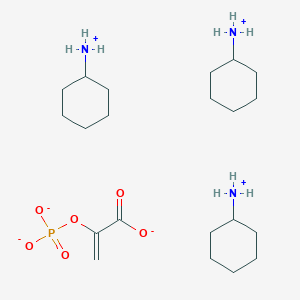
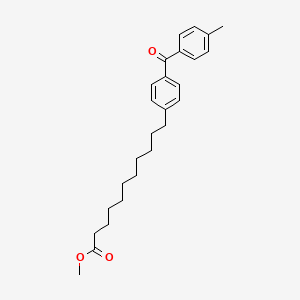
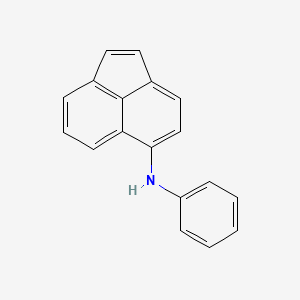
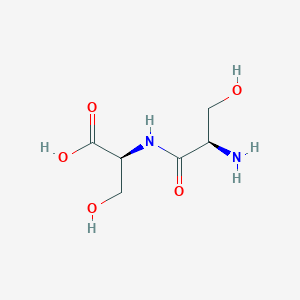
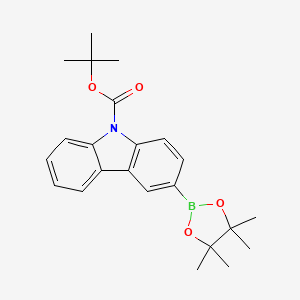
![{2-[Acetyl(phenyl)amino]phenyl}acetic acid](/img/structure/B12518657.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-bromoaniline](/img/structure/B12518662.png)
